molecular formula C35H39ClF3N5O3 B12412368 sEH/AChE-IN-4

sEH/AChE-IN-4

Cat. No.: B12412368
M. Wt: 670.2 g/mol
InChI Key: VPHLBLQNXMWQOL-PKTZIBPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sEH/AChE-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

sEH/AChE-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

sEH/AChE-IN-4 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored as a potential therapeutic agent for neurological disorders, including Alzheimer’s disease.

    Industry: Utilized in the development of new drugs and chemical products

Mechanism of Action

sEH/AChE-IN-4 exerts its effects by inhibiting the activity of soluble epoxide hydrolase and acetylcholinesterase. This dual inhibition leads to increased levels of epoxyeicosatrienoic acids and acetylcholine, which have anti-inflammatory and neuroprotective effects. The compound interacts with specific molecular targets and pathways involved in neuroinflammation and memory impairment .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H39ClF3N5O3

Molecular Weight

670.2 g/mol

IUPAC Name

1-[1-[5-[[(1R,13R)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-yl]amino]pentanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m1/s1

InChI Key

VPHLBLQNXMWQOL-PKTZIBPZSA-N

Isomeric SMILES

CC1=C[C@@H]2C[C@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F

Canonical SMILES

CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F

Origin of Product

United States

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